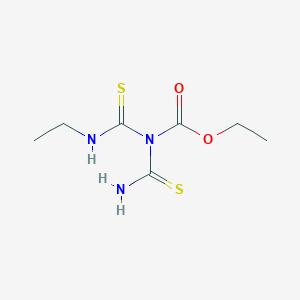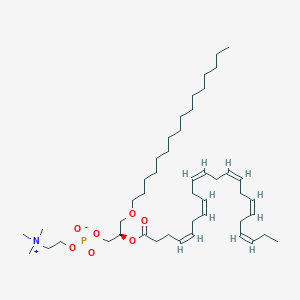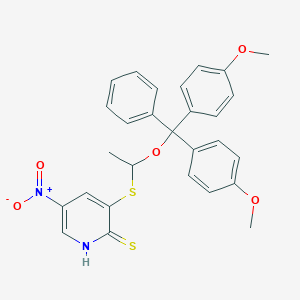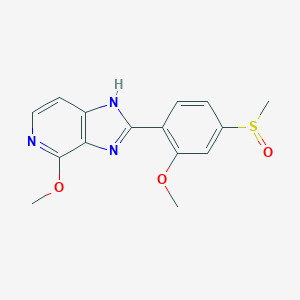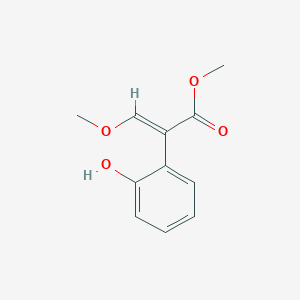
Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various reactions. For instance, the synthesis of “2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid” involves a methylation reaction, Rieche formylation, Aldol-type condensation, and reduction .Molecular Structure Analysis
The molecular structure analysis of related compounds involves various techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis
The chemical reactions involving related compounds are complex and involve various substrates. For example, the synthesis of methyl 5-aryl-3-hydroxythiophene-2-carboxylates involves the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .Aplicaciones Científicas De Investigación
Synthesis of Thiophene Derivatives
Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate: is utilized in the synthesis of thiophene derivatives, which are significant in medicinal chemistry due to their biological effects. The compound can be involved in heterocyclization reactions to create thiophene-based analogs, which exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .
Microwave-Assisted Organic Synthesis
The compound serves as a precursor in microwave-assisted organic synthesis, an alternative heating process that is part of green chemistry. This method is favored for its short reaction times, solventless reactions, and sometimes higher yields, which is crucial for the synthesis of biologically active compounds .
Organic Fluorophores Development
(E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate: can be used to design organic fluorophores by mimicking the excited-state intramolecular proton transfer (ESIPT) effect. This approach is significant for optimizing the photophysical properties of fluorophores, which are essential in fluorescence imaging and diagnosis .
Antimicrobial and Anti-inflammatory Applications
The compound has potential use in the biosynthesis of 2-acetamidophenol (AAP), an aromatic compound with antimicrobial and anti-inflammatory activities. Although the biosynthesis of AAP is not fully understood, the compound could play a role in developing strains for industrial-scale biosynthesis of AAP .
Anti-inflammatory Drug Synthesis
It may also be involved in the synthesis of anti-inflammatory drugs. Pyrimidine derivatives, for instance, have shown anti-inflammatory effects by inhibiting the expression of certain inflammatory mediators. The compound could be a key intermediate in the synthesis of such drugs .
Material Science and Industrial Chemistry
Lastly, the compound’s derivatives, particularly those containing the thiophene ring, are used in material science and industrial chemistry. They serve as corrosion inhibitors and have roles in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Safety and Hazards
Direcciones Futuras
Future research directions could involve blending biomedical strategies of enzyme prodrug therapy with materials chemistry concerning substances that undergo aggregation-induced emission (AIE), which may comprise a step forward on the long road toward molecular brachytherapy . Another direction could be the development of a fluorescence sensor targeting boronic acids for versatile application in boron neutron capture therapy .
Propiedades
IUPAC Name |
methyl (E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-7-9(11(13)15-2)8-5-3-4-6-10(8)12/h3-7,12H,1-2H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEDLSLTSIRGCF-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1O)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558991 | |
| Record name | Methyl (2E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate | |
CAS RN |
125808-20-0 | |
| Record name | Methyl (2E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



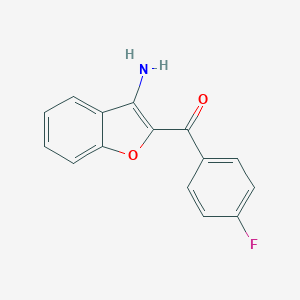
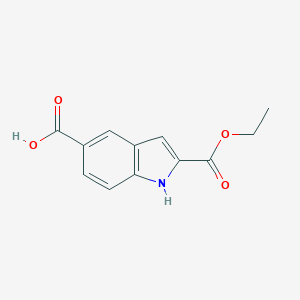

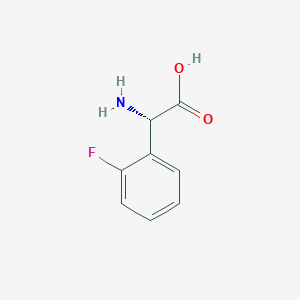



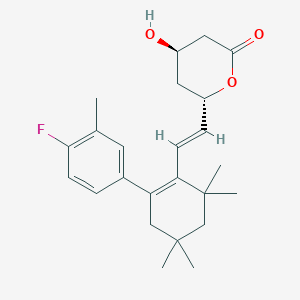
![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)
